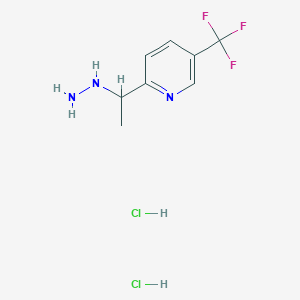
2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Hydrazinylethyl)pyridine” is a chemical compound with the molecular formula C7H11N3 . It’s important to note that the addition of “5-(trifluoromethyl)” and “dihydrochloride” would alter the properties of this compound .
Molecular Structure Analysis
The molecular structure of “2-(1-Hydrazinylethyl)pyridine” would consist of a pyridine ring with an ethyl chain attached, which in turn is attached to a hydrazine group . The addition of a “5-(trifluoromethyl)” group would add a trifluoromethyl group to the 5-position on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Hydrazinylethyl)pyridine” would be influenced by its molecular structure . The addition of a “5-(trifluoromethyl)” group and “dihydrochloride” would likely alter these properties .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization
The behavior of related pyridine derivatives, such as 5-trifluoromethyl-pyridine-2-thione, toward molecular iodine has been studied, leading to the formation of complexes with potential relevance in medicinal chemistry (Chernov'yants et al., 2011).
2. Molecular Docking and Antimicrobial Activity
Novel pyridine derivatives, starting from similar structures, have shown promise in molecular docking screenings toward GlcN-6-P synthase as the target protein, indicating potential in drug development and antimicrobial applications (Flefel et al., 2018).
3. Antifungal Activity
Derivatives synthesized from similar pyridine compounds have exhibited weak antifungal activity, suggesting a potential application in developing antifungal agents (Yang et al., 2015).
4. Application in Pesticides Synthesis
The pyridine derivative 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , is widely used in synthesizing pesticides, indicating potential agricultural applications (Xin-xin, 2006).
5. Crystal Structure Analysis
Studies on related pyridine compounds with trifluoromethyl substituents have focused on understanding their crystal structures, which is critical for designing drugs and understanding molecular interactions (Ye & Tanski, 2020).
6. Novel Synthetic Methodologies
Novel synthesis methods for derivatives of similar pyridine compounds have been developed, enhancing the efficiency of producing these compounds for various applications (Kumar et al., 2015).
7. Anticancer Activity Evaluation
Some pyridine derivatives have been synthesized and evaluated for their potential anticancer activity, suggesting that similar compounds may also have applications in cancer research (Mehvish & Kumar, 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.2ClH/c1-5(14-12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5,14H,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHNJDMURYBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


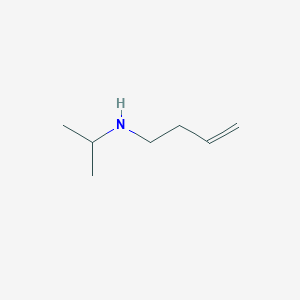
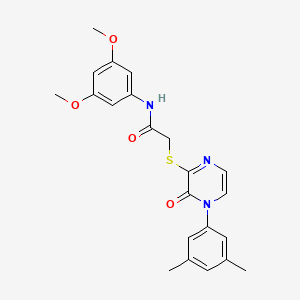

![2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2476693.png)
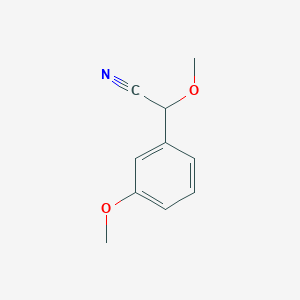

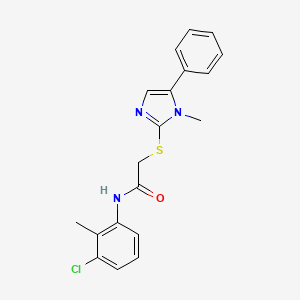
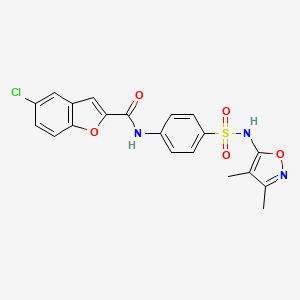
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol](/img/structure/B2476702.png)
![2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2476704.png)
![3-(2-fluorophenyl)-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2476705.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)
![4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2476710.png)